molecular formula C16H22N2O2 B11078038 2-(2-Furyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(2-Furyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11078038
M. Wt: 274.36 g/mol
InChI Key: YTCICJHMNWFESD-UHFFFAOYSA-N
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Description

2-(2-Furyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of a furan ring, a diazatricyclo decane core, and various alkyl substituents. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as furfural, under acidic conditions.

    Construction of the Diazatricyclo Decane Core: This step involves the formation of the tricyclic core through a series of cyclization reactions, often using amines and aldehydes as starting materials.

    Introduction of Alkyl Substituents: The alkyl groups (methyl and propyl) are introduced through alkylation reactions, typically using alkyl halides and strong bases.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced reaction conditions, such as high-pressure reactors, may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, particularly at the furan ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the diazatricyclo decane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include oxygenated derivatives, dihydro compounds, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Furyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, affecting neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Furyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: This compound has similar structural features but with different alkyl substituents.

    4-(2-Furyl)-3-buten-2-one: Another furan-containing compound with different functional groups and reactivity.

Uniqueness

2-(2-Furyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific combination of a furan ring, a diazatricyclo decane core, and distinct alkyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

2-(furan-2-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C16H22N2O2/c1-3-6-16-10-17-8-15(2,14(16)19)9-18(11-16)13(17)12-5-4-7-20-12/h4-5,7,13H,3,6,8-11H2,1-2H3

InChI Key

YTCICJHMNWFESD-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CO4)C

solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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